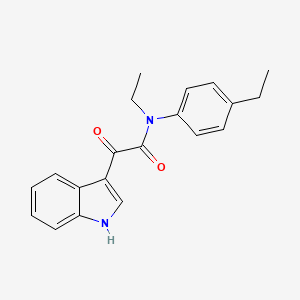

N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-14-9-11-15(12-10-14)22(4-2)20(24)19(23)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFRPQXLAGKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole core is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the oxoacetamide group.

N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with N-ethyl-N-(4-ethylphenyl)amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound shares the 2-(1H-indol-3-yl)-2-oxoacetamide backbone with numerous analogs. Key structural variations among related derivatives include:

- N-substituents : Ranging from alkyl (e.g., ethyl, propyl) to aryl (e.g., 4-methoxyphenyl, 4-fluorobenzyl) groups.

- Indole substituents : Modifications at the indole C2 position (e.g., adamantane, halogenated aryl groups).

Structure-Activity Relationships (SAR)

- N-Substituents : Bulky aryl groups (e.g., 4-chloro-2-methylphenyl in 5r) enhance cytotoxicity, likely by improving target affinity or metabolic stability. Ethyl and propyl groups (e.g., 2e) balance lipophilicity and solubility .

- Halogenated aryl groups (e.g., 4-chlorophenyl in 2e) improve electronic effects and binding to targets like MDM2 .

- Mechanistic Divergence: While 5r activates caspase-8, D-24851 targets microtubules, highlighting how minor structural changes can shift mechanisms .

Mechanistic Insights from Analogs

- Apoptosis Induction : Compound 5r () triggers caspase-8-dependent apoptosis, suggesting that the target compound may share this pathway due to structural similarity .

- Resistance Profile : Analogs like D-24851 circumvent multidrug resistance (MDR), a critical advantage over conventional chemotherapies .

- Selectivity : Ethylphenyl substituents may enhance selectivity for hepatic (HepG2) or breast (MCF7) cancer cells, as seen in adamantane derivatives .

Biological Activity

N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure includes an indole moiety, which is known for its diverse pharmacological effects. The presence of the ethyl groups and the acetylamide functionality contributes to its lipophilicity and potential bioactivity.

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective properties. Research has shown that certain indole-based compounds can modulate neuroinflammation, which is crucial in conditions like Alzheimer's disease and multiple sclerosis. For example, TSPO-specific ligands derived from indole structures have been shown to accumulate in areas of neuroinflammation, suggesting a mechanism for neuroprotection .

The mechanisms by which this compound may exert its biological effects include:

- Inhibition of Tumor Growth : Similar compounds interact with cellular pathways involved in apoptosis and cell cycle regulation.

- Modulation of Neuroinflammation : By influencing microglial activation and cytokine release, these compounds may help mitigate neurodegenerative processes.

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of indole derivatives against various cancer cell lines, compounds were tested for cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Study 2: Neuroinflammation

A study involving animal models of neuroinflammation utilized radiolabeled indole derivatives to assess brain uptake and binding affinity. The results showed increased accumulation in inflamed tissues compared to controls, supporting the hypothesis that these compounds can target inflammatory processes in the central nervous system .

Data Summary Table

| Compound | Activity | IC50/Ki (nM) | Notes |

|---|---|---|---|

| This compound | Anticancer (potential) | TBD | Structural analogs show promising results |

| 1-methyl-2-(4′-nitrophenyl)indol-3-yl)glyoxylamide | Anticancer | 5.7 | Significant tumor growth inhibition |

| TSPO ligands derived from indoles | Neuroprotective | TBD | Modulates neuroinflammation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as acylation or condensation, to assemble the indole and ethylphenyl moieties. Key steps include:

- Coupling reactions : Using reagents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen).

- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency.

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., indole activation) to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., ethyl groups, indole protons).

- X-ray crystallography : SHELXL software refines crystal structures, resolving challenges like twinning or disordered solvent molecules .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What initial biological screenings are recommended for this compound, and what targets are hypothesized based on structural analogs?

- Methodological Answer : Prioritize assays aligned with indole-acetamide bioactivity:

- Enzyme inhibition : Tyrosinase or kinase assays (e.g., fluorescence-based) due to the α-ketoamide group’s electrophilic nature.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), comparing results to structurally related indole derivatives .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between similar indole-acetamide derivatives?

- Methodological Answer : Contradictions (e.g., variable IC values) are addressed via:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., ethyl vs. acetyl groups) to isolate key functional groups.

- Assay standardization : Replicating studies under identical conditions (pH, temperature, cell lines) to minimize variability .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like tyrosinase, guiding experimental validation .

Q. What challenges arise in crystallographic refinement of such compounds, and how are they addressed?

- Methodological Answer : Challenges include:

- Disordered solvent molecules : Masking solvent regions in SHELXL to improve refinement convergence.

- Twinning : Using TWINABS for data scaling and HKLF5 format for refinement in SHELXL.

- High thermal motion : Applying anisotropic displacement parameters (ADPs) for non-H atoms .

Q. What strategies are employed to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining bioactivity?

- Methodological Answer : Strategies include:

- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance solubility.

- In vitro ADME assays : Microsomal stability tests (human liver microsomes) to identify metabolic hotspots (e.g., ethylphenyl oxidation).

- LogP optimization : Adjusting substituents (e.g., fluorination) to balance lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.